![molecular formula C17H16N4O2 B5183735 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide (MQPA) is a small molecule inhibitor that has shown potential in various scientific research applications. It is a pyridazinecarboxamide derivative that has been synthesized and extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. It has been shown to bind to the S1 pocket of thrombin and factor Xa, thereby preventing the cleavage of fibrinogen and prothrombin, respectively. Additionally, it has been shown to bind to the catalytic domain of MMPs, thereby preventing the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, thereby potentially reducing the risk of thromboembolic events. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which play a role in inflammation and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its specificity for the target enzyme or protein. It has been shown to have minimal off-target effects, thereby reducing the risk of unwanted side effects. Additionally, it has a relatively simple synthesis method, which makes it accessible for use in various research applications. One limitation of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are various future directions for the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in scientific research. One potential direction is its use in the development of novel therapeutics for thromboembolic events and inflammatory diseases. Additionally, it has potential use in the development of diagnostic tools for the detection of MMP activity in various pathologies. Further studies are needed to fully understand the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in these applications.
Métodos De Síntesis
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide can be synthesized through a multi-step process involving the reaction of 8-methoxy-5-quinoline carboxaldehyde with N-methyl-N-(4-pyridinylmethyl)amine followed by cyclization with hydrazine hydrate and acetic anhydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been extensively studied for its potential use as an inhibitor of various enzymes and proteins. It has shown potential in inhibiting the activity of serine proteases, including thrombin, factor Xa, and trypsin. Additionally, it has been studied for its potential use in inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in various pathologies such as cancer and inflammation.
Propiedades
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21(17(22)12-7-9-19-20-10-12)11-13-5-6-15(23-2)16-14(13)4-3-8-18-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZOXCGLYMVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3=CN=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.